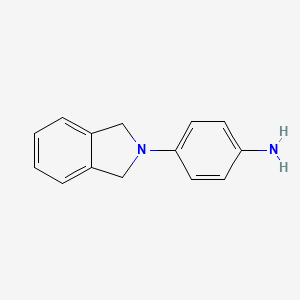

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

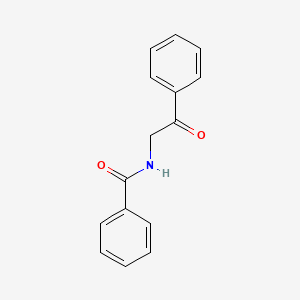

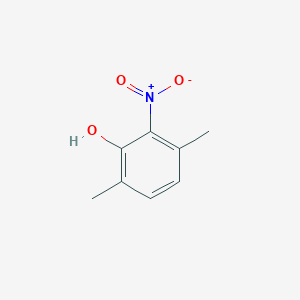

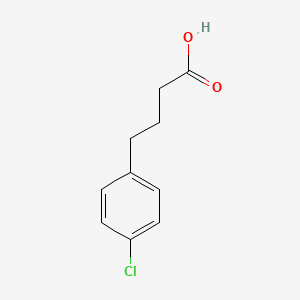

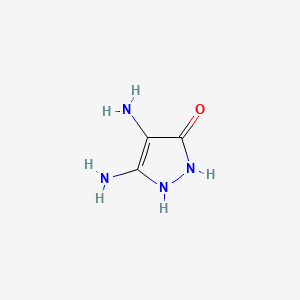

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, also known as DIPA, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of isoindole and has a p-chlorobenzyl group attached to its nitrogen atom. DIPA has recently been used as a substrate for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DIPA has been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Analysis

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine derivatives have been studied for their crystal structure and conformation. The structural properties, including hydrogen bonding interactions and vibrational analysis, contribute to their potential biological functions. For example, a study on the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione highlights the compound's V-shaped structure and hydrogen bonding, which are crucial in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Molecular Structure Elucidation

Understanding the molecular structures of such compounds is vital for their application in scientific research. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its derivatives were determined using X-ray crystallography and NMR spectroscopy (Sakhautdinov et al., 2013).

Synthesis of Derivatives

The synthesis of various derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is a key area of research. These synthetic processes help in the development of novel compounds with potential biological activities. For example, the efficient synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines demonstrates the potential for creating new compounds (Potikha & Kovtunenko, 2009).

Optoelectronic Applications

Some derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine show promise in optoelectronic applications. For instance, the synthesis and application of fluorescent organic light emitting diodes (OLEDs) based on certain derivatives demonstrate their utility in advanced technological applications (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).

Biomedical Research

In biomedical research, these compounds are evaluated for their potential therapeutic applications. Studies on their genotoxicity and anticonvulsant activities, for example, assess their suitability as candidate drugs for various diseases (dos Santos et al., 2011).

Propiedades

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUKIEXSNWTCRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)